molecular formula C29H28O8 B1259823 Interiotherin A

Interiotherin A

Cat. No. B1259823
M. Wt: 504.5 g/mol
InChI Key: MBGKPRSARHEFAG-CCHLGUQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Interiotherin A is a lignan with a dibenzocyclooctadiene skeleton isolated from Kadsura interior and has been shown to exhibit anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a lignan, an oxacycle, an aromatic ether, a benzoate ester and an organic heteropentacyclic compound.

Scientific Research Applications

Antitumor-Promoting Effects

Interiotherin A, along with other neolignans isolated from Kadsura interior, has been studied for its potential antitumor-promoting effects. Research indicates that some neolignans, including Interiotherin A, might be valuable as antitumor promoters or chemopreventors. This is based on their ability to inhibit Epstein-Barr virus early antigen activation in Raji cells, indicating a possible role in cancer prevention or therapy (Chen et al., 2002).

Asymmetric Synthesis

In the field of organic chemistry, the asymmetric total synthesis of dibenzocyclooctadiene lignans like Interiotherin A has been a topic of interest. This research is significant for understanding the molecular structure and potential synthesis pathways of these complex organic compounds, which could be useful in developing pharmaceutical agents (Coleman & Gurrala, 2005).

Implications for Inflammation and Plaque Instability

While Interiotherin A itself may not be directly linked to cardiovascular research, related compounds and their interactions with biological systems like the angiotensin system have been extensively studied. These studies focus on the role of angiotensin and its receptors in inflammation and plaque stability, which are key factors in atherosclerosis and cardiovascular diseases. Understanding these mechanisms can help in the development of new therapeutic strategies for cardiovascular conditions (Schieffer et al., 2000).

properties

Product Name

Interiotherin A

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate

InChI

InChI=1S/C29H28O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15-16,24H,10,13-14H2,1-4H3/t15-,16-,24+/m0/s1

InChI Key

MBGKPRSARHEFAG-CCHLGUQTSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

synonyms

interiotherin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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